molecular formula C14H15F2N3 B1460195 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1904651-39-3

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1460195
CAS No.: 1904651-39-3
M. Wt: 263.29 g/mol
InChI Key: SAQRNRAEHFGOFK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1904651-39-3) is a tetrahydroquinoline derivative with a molecular formula of C₁₄H₁₅F₂N₃ and a molecular weight of 263.29 g/mol . Its structure consists of a partially saturated quinoline core substituted at the 6-position with a 1-methylpyrazole group and at the 7-position with a difluoromethyl group. The SMILES notation for the compound is Cn1cc(cn1)c2cc3CCCNc3cc2C(F)F, highlighting its heterocyclic and fluorinated features .

Applications and Relevance This compound is categorized under research areas such as adenosine receptors, Huntington's disease, Parkinson's disease, sleep disorders, and stroke . It is commercially available in neat format, with synthesis and purification methods likely involving column chromatography and solvent systems, as inferred from analogous tetrahydroquinoline derivatives .

Biological Activity

7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound serves as an intermediate in the synthesis of GNE-781, a potent bromodomain inhibitor associated with cancer treatment. Its structure and properties suggest it may have significant therapeutic applications.

  • Molecular Formula : C14H15F2N3
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1904651-39-3
  • Predicted Boiling Point : 440.6 ± 45.0 °C
  • Density : 1.33 ± 0.1 g/cm³

The biological activity of this compound is primarily linked to its ability to inhibit the bromodomain of CBP/P300, which plays a critical role in the regulation of gene expression and is implicated in various cancers. By inhibiting this pathway, the compound could potentially disrupt cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline, including those containing the pyrazole moiety, exhibit potent anticancer properties:

  • Inhibition of Cancer Cell Lines :
    • A library of compounds based on tetrahydro-3H-pyrazolo[4,3-f]quinoline was synthesized and screened against various cancer cell lines. One notable compound (HSD1787) showed GI50 values as low as 0.1 μM across multiple cancer types including melanoma, renal, breast, ovarian, and leukemia cell lines .
    • The effectiveness of these compounds was evaluated using the MDA-MB-231 triple-negative breast cancer cell line, where certain derivatives achieved over 90% growth inhibition at concentrations as low as 1 μM .
  • Structure-Activity Relationship (SAR) :
    • The biological activity was heavily influenced by the substituents on the tetrahydroquinoline core. For example, compounds bearing specific indazolyl groups exhibited enhanced potency . The data suggest that modifications in the molecular structure can lead to significant changes in biological activity.

Additional Therapeutic Potential

Beyond its anticancer properties, there are indications that this compound may have applications in treating autoimmune diseases due to its interaction with key regulatory pathways involved in immune responses .

Summary of Research Findings

StudyCompoundActivityGI50 Value
HSD1787Inhibition of melanoma0.1 μM
Various derivativesInhibition of MDA-MB-231>90% at 1 μM

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H15F2N3
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1904651-39-3

The compound features a tetrahydroquinoline backbone with a difluoromethyl group and a methylpyrazole substituent, contributing to its unique biological activity.

Bromodomain Inhibition

One of the most notable applications of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is as an intermediate in the synthesis of GNE-781 (D447825), a selective bromodomain inhibitor targeting the cyclic adenosine monophosphate response element-binding protein (CBP) . This inhibitor represents a novel therapeutic strategy in oncology by interfering with transcriptional regulation pathways that are often dysregulated in cancer.

Case Study: Synthesis and Efficacy of Bromodomain Inhibitors

A study focusing on the synthesis of GNE-781 highlighted the critical role of intermediates like this compound. The research demonstrated that this compound effectively enhances the potency of bromodomain inhibitors through structural modifications that improve binding affinity to the target protein .

CompoundTargetActivity
GNE-781CBPPotent bromodomain inhibition
IntermediateThis compoundEssential for synthesis

Future Directions in Research

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

  • In Vivo Efficacy : Testing the compound's effects on various models of cancer and neurodegenerative diseases.
  • Mechanistic Studies : Understanding how structural features influence biological activity and receptor interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline to improve yield and purity?

Methodological Answer:

  • Optimize reaction conditions by testing catalysts (e.g., palladium complexes for cross-coupling), solvents (polar aprotic solvents like DMF or THF), and temperature gradients.
  • Use orthogonal protection strategies for sensitive functional groups (e.g., difluoromethyl) during multi-step synthesis.
  • Monitor intermediates via HPLC or LC-MS to identify bottlenecks in stepwise protocols, as demonstrated in multi-heterocyclic syntheses .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Employ NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regiochemistry and substituent positions, particularly for the difluoromethyl and pyrazole groups.
  • Use X-ray crystallography for unambiguous structural validation of crystalline intermediates.
  • Pair HPLC-UV/HRMS for purity assessment and mass confirmation, as outlined in regulated pharmaceutical analyses .

Q. How should researchers address stability concerns during storage and handling?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the tetrahydroquinoline core.
  • Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to identify degradation pathways.
  • Use stabilizers like BHT (butylated hydroxytoluene) for free-radical-sensitive moieties, as recommended in safety protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during heterocycle formation (e.g., pyrazole vs. tetrahydroquinoline ring functionalization)?

Methodological Answer:

  • Perform isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways and intermediates.
  • Apply computational modeling (DFT calculations) to predict electronic and steric influences on cyclization steps, as seen in Paal-Knorr and heterocyclization studies .
  • Validate hypotheses via controlled experiments with substituted analogs (e.g., methyl vs. ethyl groups on the pyrazole) .

Q. How can researchers reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement and rule off-target effects.
  • Synthesize structural analogs (e.g., replacing difluoromethyl with trifluoromethyl) to isolate contributions of specific substituents, as done in multi-heterocyclic derivative studies .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables in biological datasets.

Q. How to address ambiguous spectral data (e.g., overlapping NMR signals) for this compound?

Methodological Answer:

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve signal overlap in the tetrahydroquinoline and pyrazole regions.
  • Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova).
  • Cross-validate with alternative techniques like IR spectroscopy (for functional groups) or X-ray crystallography .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related tetrahydroquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-(difluoromethyl), 6-(1-methyl-1H-pyrazol-4-yl) C₁₄H₁₅F₂N₃ 263.29 Fluorinated, pyrazole-substituted; adenosine receptor research focus
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine 7-chloro, 4-amino C₉H₁₁ClN₂ 182.65 Chlorinated, amine-functionalized; potential CNS applications
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-methyl, 4-keto C₁₀H₁₁NO 161.20 Keto group; structural simplicity, intermediate in organic synthesis
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline 1,4-diethyl, fused quinoxaline system C₁₂H₁₈N₂ 190.28 Ethyl groups, fused heterocycle; fluorescence or coordination chemistry
CAS 1022150-57-7 6-(1-methylpyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-ylthio-quinoline C₁₈H₁₄N₆S 354.41 Triazole-pyridazine-quinoline hybrid; multi-target pharmacological potential

Key Observations :

  • Fluorination: The difluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 6-methyl-2,3-dihydroquinolin-4(1H)-one .
  • Pharmacological Focus: While the target compound is linked to neurodegenerative diseases, chloro- and amine-substituted analogs (e.g., 7-chloro-1,2,3,4-tetrahydroquinolin-4-amine) may prioritize CNS penetration due to smaller molecular weight and polar groups .

Pharmacological and Industrial Relevance

  • The target compound’s difluoromethyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs, making it suitable for neurodegenerative disease research .
  • Commercial Availability: The target compound is marketed by suppliers like BLD Pharm Ltd. and TRC Chemicals, emphasizing its demand in high-throughput screening . In contrast, simpler derivatives (e.g., 6-methyl-2,3-dihydroquinolin-4(1H)-one) are often used as synthetic intermediates .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Construction of the tetrahydroquinoline core or its precursor
  • Introduction of the difluoromethyl group at position 7
  • Installation of the 1-methyl-1H-pyrazol-4-yl substituent at position 6
  • Final purification and characterization steps to ensure high purity and yield.

Key Reaction Types

  • Substitution reactions: To introduce the difluoromethyl group onto the aromatic ring or quinoline precursor.
  • Coupling reactions: To attach the pyrazolyl moiety, often via palladium-catalyzed cross-coupling or condensation reactions.
  • Cyclization and reduction: To form the tetrahydroquinoline ring system from quinoline or related precursors.
  • Deprotection and purification: Using acid treatments (e.g., trifluoroacetic acid) and chromatographic methods (reverse-phase HPLC) for final product isolation.

Detailed Preparation Method from Literature and Patents

Synthesis of Key Intermediates

  • Starting from appropriately substituted quinoline or isoquinoline derivatives, the difluoromethyl group is introduced by electrophilic difluoromethylation reagents or via nucleophilic substitution on halogenated precursors.
  • The 1-methyl-1H-pyrazol-4-yl substituent is typically introduced by condensation of hydrazine derivatives with acetylenic ketones or by regioselective condensation reactions involving α-benzotriazolylenones and methylhydrazines to form pyrazole rings with high regioselectivity.
  • For example, hydrazine derivatives condense with acetylenic ketones in ethanol under controlled conditions to yield pyrazole regioisomers, with reaction conditions optimized to favor the desired isomer.

Representative Synthetic Procedure (Adapted from BioRxiv Study)

Step Procedure Conditions Yield/Notes
1 Deprotection of tert-butyl protected intermediate Stir in 30% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2-4 hours Removal of protecting groups to expose tetrahydroquinoline core
2 Coupling with methylcarbamate reagent Reaction with 2,5-dioxopyrrolidin-1-yl methylcarbamate in DMF at 0°C with triethylamine (TEA) 29% yield after purification by reverse-phase HPLC
3 Final deprotection and purification Stir in 30% TFA/DCM, co-evaporation with DCM, high vacuum drying Crude product isolation, followed by lyophilization for pure compound
  • Mass spectrometry confirms molecular ion peaks consistent with the target compound (e.g., m/z 385.23 [M+H]+ for intermediates).

Industrial and Scalable Synthesis Considerations

  • Industrial methods emphasize cost-effectiveness and scalability, employing continuous flow chemistry and automated synthesis platforms to improve throughput and reproducibility.
  • Reaction parameters such as temperature (0-100 °C for cyclization steps), solvent choice (methanol, ethanol, DMF, tetrahydrofuran), and reagent equivalents are optimized to maximize yield and purity.

Comparative Table of Key Synthetic Parameters

Synthetic Step Reagents/Conditions Solvent Temperature Yield Notes
Difluoromethylation Electrophilic difluoromethylating agents or halogenated precursors DMF, DCM Ambient to 50 °C Variable Critical for introducing CF2H group
Pyrazole ring formation Condensation of hydrazines with acetylenic ketones or α-benzotriazolylenones Ethanol, Methanol 50-120 °C 50-94% (reported) Regioselectivity controlled by hydrazine type
Cyclization to tetrahydroquinoline Reduction and ring closure Methanol, Ethanol, THF 0-100 °C Moderate to high Use of sodium hydrosulfite or other reductants
Deprotection and purification TFA in DCM, reverse-phase HPLC DCM, MeCN/H2O Room temp 29% (reported) Final step to obtain pure compound

Research Findings on Preparation Optimization

  • Use of benzotriazole intermediates enhances regioselectivity in pyrazole synthesis, enabling access to tetrasubstituted pyrazoles with high yields (50-94%).
  • Acid-mediated deprotection steps using TFA/DCM mixtures efficiently remove protecting groups without degrading the core structure.
  • Purification by reverse-phase HPLC is essential to separate regioisomers and obtain high-purity final products suitable for biological evaluation.
  • Optimization of reagent equivalents and reaction times improves overall yield and reduces side product formation.

Properties

IUPAC Name

7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3/c1-19-8-10(7-18-19)11-5-9-3-2-4-17-13(9)6-12(11)14(15)16/h5-8,14,17H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQRNRAEHFGOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

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